Cas no 2248297-01-8 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(dimethylamino)-1,3-oxazole-5-carboxylate)

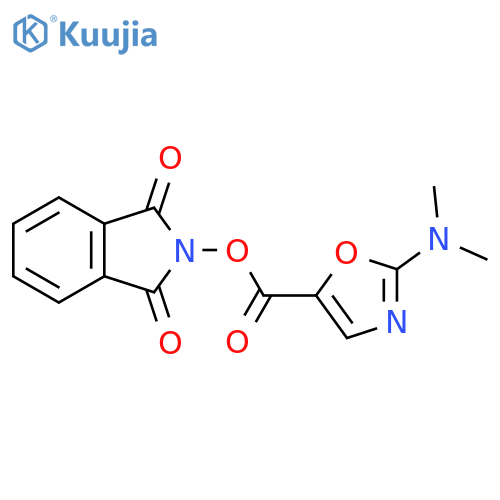

2248297-01-8 structure

商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(dimethylamino)-1,3-oxazole-5-carboxylate

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(dimethylamino)-1,3-oxazole-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(dimethylamino)-1,3-oxazole-5-carboxylate

- 2248297-01-8

- EN300-6514961

-

- インチ: 1S/C14H11N3O5/c1-16(2)14-15-7-10(21-14)13(20)22-17-11(18)8-5-3-4-6-9(8)12(17)19/h3-7H,1-2H3

- InChIKey: BIYAUUVNVKEENB-UHFFFAOYSA-N

- ほほえんだ: O(C(C1=CN=C(N(C)C)O1)=O)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

- せいみつぶんしりょう: 301.06987046g/mol

- どういたいしつりょう: 301.06987046g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 22

- 回転可能化学結合数: 4

- 複雑さ: 471

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 93Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(dimethylamino)-1,3-oxazole-5-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6514961-2.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(dimethylamino)-1,3-oxazole-5-carboxylate |

2248297-01-8 | 2.5g |

$4150.0 | 2023-05-31 | ||

| Enamine | EN300-6514961-0.1g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(dimethylamino)-1,3-oxazole-5-carboxylate |

2248297-01-8 | 0.1g |

$1863.0 | 2023-05-31 | ||

| Enamine | EN300-6514961-0.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(dimethylamino)-1,3-oxazole-5-carboxylate |

2248297-01-8 | 0.5g |

$2033.0 | 2023-05-31 | ||

| Enamine | EN300-6514961-5.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(dimethylamino)-1,3-oxazole-5-carboxylate |

2248297-01-8 | 5g |

$6140.0 | 2023-05-31 | ||

| Enamine | EN300-6514961-0.25g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(dimethylamino)-1,3-oxazole-5-carboxylate |

2248297-01-8 | 0.25g |

$1948.0 | 2023-05-31 | ||

| Enamine | EN300-6514961-1.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(dimethylamino)-1,3-oxazole-5-carboxylate |

2248297-01-8 | 1g |

$2118.0 | 2023-05-31 | ||

| Enamine | EN300-6514961-10.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(dimethylamino)-1,3-oxazole-5-carboxylate |

2248297-01-8 | 10g |

$9105.0 | 2023-05-31 | ||

| Enamine | EN300-6514961-0.05g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(dimethylamino)-1,3-oxazole-5-carboxylate |

2248297-01-8 | 0.05g |

$1779.0 | 2023-05-31 |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(dimethylamino)-1,3-oxazole-5-carboxylate 関連文献

-

Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329

-

2. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939

2248297-01-8 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(dimethylamino)-1,3-oxazole-5-carboxylate) 関連製品

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量